molecular formula C10H11Cl2NO B12993572 4,5-Dichloro-2-cyclobutoxyaniline

4,5-Dichloro-2-cyclobutoxyaniline

Cat. No.: B12993572
M. Wt: 232.10 g/mol
InChI Key: FNUBQRCPQYCYAD-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-cyclobutoxyaniline is an organic compound characterized by the presence of two chlorine atoms, a cyclobutoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-cyclobutoxyaniline typically involves the reaction of 4,5-dichloroaniline with cyclobutanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the cyclobutoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-cyclobutoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dichloro-2-cyclobutoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-cyclobutoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to alter signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-cyclobutoxyaniline is unique due to its cyclobutoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other dichloroaniline derivatives and contributes to its specific reactivity and applications .

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

4,5-dichloro-2-cyclobutyloxyaniline

InChI

InChI=1S/C10H11Cl2NO/c11-7-4-9(13)10(5-8(7)12)14-6-2-1-3-6/h4-6H,1-3,13H2

InChI Key

FNUBQRCPQYCYAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=C(C=C2N)Cl)Cl

Origin of Product

United States

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